
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a hydroxyl group at the 4th position, a methoxymethyl group at the 2nd position, and a methyl group at the 6th position on the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the cyclization of tricarbonyl compounds using transition metal complexes. This method allows for the straightforward access to the desired compound through the formation of the pyrone ring . Another approach involves the use of alkyne cyclizations, which also facilitate the construction of the nicotinic acid ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The methoxymethyl group at the 2nd position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound, which can be further utilized in various applications.
Applications De Recherche Scientifique
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4th position can form hydrogen bonds with target proteins, influencing their activity. The methoxymethyl group at the 2nd position can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid include other nicotinic acid derivatives, such as:
- 4-Hydroxy-2-methyl-6-nicotinic acid
- 4-Hydroxy-2-(ethoxymethyl)-6-methylnicotinic acid
- 4-Hydroxy-2-(methoxymethyl)-6-ethyl nicotinic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group at the 2nd position and the methyl group at the 6th position enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-(methoxymethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5-3-7(11)8(9(12)13)6(10-5)4-14-2/h3H,4H2,1-2H3,(H,10,11)(H,12,13) |
Clé InChI |
MGVHGUCWAUPYAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(N1)COC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


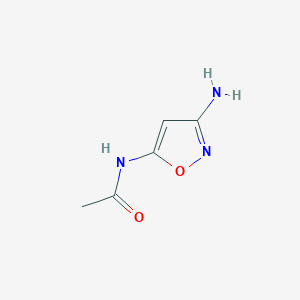
![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
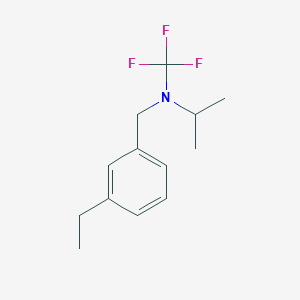

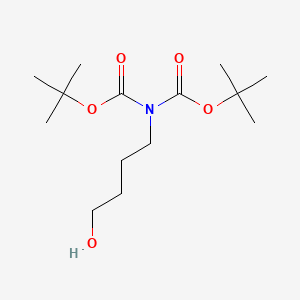


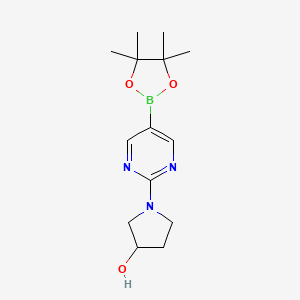
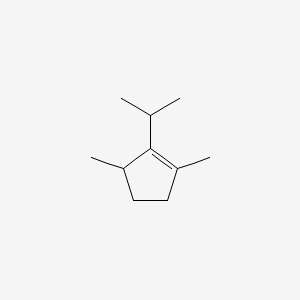

![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
